5-[(Cyclopentylamino)sulfonyl]indolinyl 3-methoxyphenyl ketone
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Overview
Description
5-[(Cyclopentylamino)sulfonyl]indolinyl 3-methoxyphenyl ketone: is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a cyclopentylamino group, an indolinyl moiety, and a 3-methoxyphenyl ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyclopentylamino)sulfonyl]indolinyl 3-methoxyphenyl ketone typically involves multiple steps, starting with the preparation of the indolinyl core This can be achieved through the cyclization of an appropriate amino acid derivative
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The indolinyl moiety can be oxidized to form different oxidation states, which can alter the compound's properties.
Reduction: : Reduction reactions can be used to modify the functional groups within the compound.
Substitution: : Nucleophilic substitution reactions can be employed to introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like sodium azide (NaN₃) and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the indolinyl moiety can yield indole derivatives, while reduction can produce different amine derivatives.
Scientific Research Applications
5-[(Cyclopentylamino)sulfonyl]indolinyl 3-methoxyphenyl ketone: has several scientific research applications, including:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have potential as a biological probe or inhibitor in biochemical studies.
Medicine: : It has shown promise in preclinical studies for its therapeutic potential in treating various diseases.
Industry: : Its unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 5-[(Cyclopentylamino)sulfonyl]indolinyl 3-methoxyphenyl ketone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-[(Cyclopentylamino)sulfonyl]indolinyl 3-methoxyphenyl ketone: can be compared with other similar compounds, such as:
Indolinyl derivatives: : These compounds share the indolinyl core but may have different substituents or functional groups.
Cyclopentylamino derivatives: : Compounds containing the cyclopentylamino group but with different aromatic or ketone groups.
3-Methoxyphenyl derivatives: : Compounds that include the 3-methoxyphenyl group but differ in their core structure.
The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-cyclopentyl-1-(3-methoxybenzoyl)-2,3-dihydroindole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-27-18-8-4-5-16(13-18)21(24)23-12-11-15-14-19(9-10-20(15)23)28(25,26)22-17-6-2-3-7-17/h4-5,8-10,13-14,17,22H,2-3,6-7,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQYGUDTKPSSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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